6-Chloro-2-methylbenzo[d]thiazole 6-Chloro-2-methylbenzo[d]thiazole
Brand Name: Vulcanchem
CAS No.: 4146-24-1
VCID: VC2402068
InChI: InChI=1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
SMILES: CC1=NC2=C(S1)C=C(C=C2)Cl
Molecular Formula: C8H6ClNS
Molecular Weight: 183.66 g/mol

6-Chloro-2-methylbenzo[d]thiazole

CAS No.: 4146-24-1

Cat. No.: VC2402068

Molecular Formula: C8H6ClNS

Molecular Weight: 183.66 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methylbenzo[d]thiazole - 4146-24-1

Specification

CAS No. 4146-24-1
Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
IUPAC Name 6-chloro-2-methyl-1,3-benzothiazole
Standard InChI InChI=1S/C8H6ClNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Standard InChI Key DGMXMWBHUAEUQK-UHFFFAOYSA-N
SMILES CC1=NC2=C(S1)C=C(C=C2)Cl
Canonical SMILES CC1=NC2=C(S1)C=C(C=C2)Cl

Introduction

Physical and Chemical Properties

Physical Characteristics

6-Chloro-2-methylbenzo[d]thiazole possesses distinctive physical properties that influence its handling and application in research settings. Though specific data for this exact compound is limited in the provided sources, related benzothiazole derivatives typically exist as crystalline solids at room temperature with characteristic melting points. For comparative purposes, the positional isomer 2-chloro-6-methylbenzo[d]thiazole has a melting point range of 44-49°C and a boiling point of approximately 268.4°C at 760 mmHg .

Chemical Properties and Reactivity

The reactivity of 6-Chloro-2-methylbenzo[d]thiazole is largely determined by its heterocyclic structure, with the chlorine substituent serving as a potential site for nucleophilic substitution reactions. This reactive potential makes the compound particularly valuable as an intermediate in the synthesis of more complex benzothiazole derivatives with various functional groups at the 6-position. The thiazole nitrogen and sulfur atoms contribute to the compound's ability to participate in coordination chemistry, potentially forming complexes with transition metals that may exhibit interesting catalytic or biological properties.

Spectroscopic Characteristics

Spectroscopic analysis of 6-Chloro-2-methylbenzo[d]thiazole and related compounds typically employs nuclear magnetic resonance (NMR), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) to confirm structure, purity, and physicochemical properties . These analytical techniques are essential for verifying the identity and quality of the compound in research applications.

Applications and Research Significance

Pharmaceutical Development and Medicinal Chemistry

Benzothiazole derivatives, including 6-Chloro-2-methylbenzo[d]thiazole, have garnered significant interest in pharmaceutical research. These compounds serve as important intermediates in the synthesis of pharmaceuticals targeting bacterial infections and cancer . The distinctive structure of benzothiazoles enables modifications that can enhance therapeutic efficacy, making them valuable scaffolds in drug discovery and development.

Recent research has demonstrated that benzothiazole derivatives exhibit promising anticancer and anti-inflammatory properties. For example, related compounds have shown the ability to inhibit cancer cell proliferation in human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549, H1299) cell lines . These compounds may achieve their anticancer effects through mechanisms including the promotion of apoptosis, cell cycle arrest, and inhibition of cell migration.

Agricultural Applications

In agricultural science, benzothiazole derivatives including compounds structurally similar to 6-Chloro-2-methylbenzo[d]thiazole are utilized in the formulation of agrochemicals, particularly fungicides and herbicides. These applications contribute to crop protection against pests and diseases, potentially improving agricultural yield and food security . The specific biological activity against plant pathogens may vary depending on the exact substitution pattern of the benzothiazole core.

Material Science and Industrial Applications

The unique structure of 6-Chloro-2-methylbenzo[d]thiazole and related derivatives has attracted attention in material science research. These compounds are explored in the development of new materials, including polymers and coatings that require specific thermal and chemical resistance properties. Such applications make benzothiazole derivatives valuable in industries ranging from automotive manufacturing to construction . The heterocyclic structure can contribute to enhanced material performance characteristics, including stability under challenging environmental conditions.

Analytical Chemistry Applications

Benzothiazole derivatives serve as valuable reagents in various analytical methods, including chromatography and spectroscopy. Their application in these contexts aids in the detection and quantification of other chemical substances, potentially enhancing the accuracy of analytical results . The specific electronic and structural properties of 6-Chloro-2-methylbenzo[d]thiazole may make it suitable for specialized analytical applications requiring selective detection capabilities.

Synthesis and Production Methods

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions enhances synthesis efficiency. Purification typically involves techniques such as recrystallization or chromatography to obtain the final product with high purity. Scale-up of laboratory procedures requires careful consideration of safety parameters, particularly when working with potentially hazardous reagents or when exothermic reactions are involved.

Current Research and Future Perspectives

Recent Research Findings

Recent studies have explored the biological activities of benzothiazole derivatives, including compounds structurally related to 6-Chloro-2-methylbenzo[d]thiazole. Particularly noteworthy is research demonstrating dual anticancer and anti-inflammatory activities, suggesting potential therapeutic applications. For instance, novel benzothiazole derivatives have shown significant inhibition of cancer cell proliferation while simultaneously reducing levels of inflammatory cytokines such as IL-6 and TNF-α .

Mechanistic studies have revealed that certain benzothiazole derivatives can inhibit both AKT and ERK signaling pathways in cancer cells, offering a novel strategy for addressing both survival mechanisms of tumor cells and the inflammatory environment that facilitates cancer progression . These findings highlight the potential therapeutic versatility of this class of compounds.

Future Research Directions

Future research on 6-Chloro-2-methylbenzo[d]thiazole and related compounds may focus on several promising directions:

  • Structure-activity relationship studies to optimize biological activities through strategic substitutions on the benzothiazole scaffold

  • Development of novel synthetic methodologies for more efficient and environmentally friendly production

  • Exploration of applications beyond traditional pharmaceutical and agricultural uses, potentially including advanced materials or diagnostic reagents

  • Investigation of specific mechanisms of action in biological systems to better understand and predict therapeutic potential

The continuing interest in benzothiazole derivatives across multiple disciplines suggests that 6-Chloro-2-methylbenzo[d]thiazole will remain a compound of significant research importance in the foreseeable future.

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